molecular formula C10H20O2 B14494957 1-Hydroxydecan-2-one CAS No. 65678-02-6

1-Hydroxydecan-2-one

Katalognummer: B14494957
CAS-Nummer: 65678-02-6
Molekulargewicht: 172.26 g/mol
InChI-Schlüssel: JZZPZVLDDWYVLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxydecan-2-one is an organic compound with the molecular formula C10H20O2. It is a ketone with a hydroxyl group attached to the first carbon atom and a carbonyl group on the second carbon atom.

Vorbereitungsmethoden

1-Hydroxydecan-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of 1-decanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3). The reaction typically occurs under mild conditions and yields the desired ketone .

Industrial production methods may involve the catalytic hydrogenation of 1-decyne in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by oxidation to form this compound . These methods ensure high yields and purity of the compound, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

1-Hydroxydecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions include 2-decanone, 1-decanol, and various esters and ethers, depending on the reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxydecan-2-one can be compared with other similar compounds, such as 2-hydroxydecan-3-one and 3-hydroxydecan-2-one . These compounds share similar structural features but differ in the position of the hydroxyl and carbonyl groups, which can influence their chemical reactivity and biological activity.

    2-Hydroxydecan-3-one: This compound has the hydroxyl group on the second carbon and the carbonyl group on the third carbon.

    3-Hydroxydecan-2-one: This compound has the hydroxyl group on the third carbon and the carbonyl group on the second carbon.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

65678-02-6

Molekularformel

C10H20O2

Molekulargewicht

172.26 g/mol

IUPAC-Name

1-hydroxydecan-2-one

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-10(12)9-11/h11H,2-9H2,1H3

InChI-Schlüssel

JZZPZVLDDWYVLE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.